![molecular formula C11H9ClN2O2 B1352712 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 957513-70-1](/img/structure/B1352712.png)
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was characterized by various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), and the electronic properties were calculated using the density functional theory (DFT) method .Scientific Research Applications
Antiviral Activity
One of the significant applications of this compound is in the field of antiviral research . Specifically, it has been used in the synthesis of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . These derivatives have shown certain anti-tobacco mosaic virus activity .
Synthesis of Sulfonamide Derivatives
The compound has been used as a starting material in the synthesis of sulfonamide derivatives . Sulfonamide drugs have brought about an antibiotic revolution in medicine and are associated with a wide range of biological activities .
Antifungal Properties
Sulfonamide derivatives, which can be synthesized from this compound, have been reported to possess antifungal properties . This makes the compound potentially useful in the development of new antifungal agents .
Herbicidal Properties
In addition to their antifungal properties, sulfonamide derivatives also have herbicidal properties . This suggests that the compound could be used in the development of new herbicides .
Synthesis of 1,3,4-Thiadiazoles
The compound has been used in the synthesis of 1,3,4-thiadiazoles . These compounds have displayed interesting bioactivities, including anticonvulsant, antifungal, and antibacterial properties .
Potential Agricultural Applications
Given the antifungal and herbicidal properties of the sulfonamide derivatives synthesized from this compound, it could have potential applications in agriculture .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
For instance, some pyrazole-bearing compounds have been found to inhibit the enzyme TAA1/TAR2 .
Pharmacokinetics
The compound has been successfully synthesized and its structure verified by employing elemental microanalysis, ftir, and 1h nmr techniques .
Result of Action
Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Action Environment
It’s known that environmental conditions such as temperature, humidity, and co2 concentrations can affect the activity of certain insecticides .
properties
IUPAC Name |
5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNCOASQHVLVRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424411 |
Source
|
Record name | 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
957513-70-1 |
Source
|
Record name | 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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